4-(Chloromethoxy)but-1-ene

Descripción general

Descripción

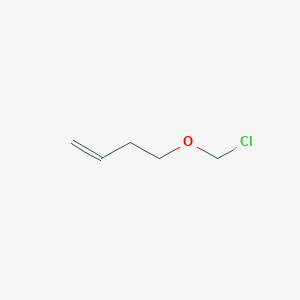

4-(Chloromethoxy)but-1-ene is an organic compound with the molecular formula C5H9ClO It is a chlorinated ether with a butene backbone, characterized by the presence of a chloromethoxy group attached to the fourth carbon of the butene chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethoxy)but-1-ene typically involves the reaction of 4-hydroxybut-1-ene with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the chloromethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Chloromethoxy)but-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated products.

Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products Formed:

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of epoxides or alcohols.

Reduction: Formation of 4-(Chloromethoxy)butane.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-(Chloromethoxy)but-1-ene serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction. The chloromethoxy group is particularly reactive, allowing for the formation of derivatives through substitution with nucleophiles like amines or thiols.

Reactivity and Mechanism

The compound's reactivity is primarily due to its chloromethoxy group, which acts as a good leaving group in nucleophilic substitution reactions. Additionally, the double bond in the butene structure can participate in electrophilic addition reactions. This dual reactivity makes this compound a valuable building block for synthesizing various chemical compounds.

Biological Applications

Potential as a Reactive Probe

Research has indicated that this compound may be explored as a reactive probe in biochemical studies. Its ability to form covalent bonds with biological macromolecules could facilitate investigations into enzyme mechanisms and protein interactions. Such applications are critical for understanding biological processes at the molecular level.

Pharmaceutical Development

Building Block for Drug Synthesis

In medicinal chemistry, this compound is being investigated for its potential use as a building block in drug development. Its unique structural features allow for modifications that can lead to the creation of new pharmaceutical agents. The compound's reactivity can be harnessed to develop drugs targeting specific biological pathways.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its properties enable it to be used in the synthesis of surfactants, polymers, and other functional materials. The compound's versatility makes it suitable for various applications in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethoxy)but-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile intermediate in organic synthesis.

Molecular Targets and Pathways:

Nucleophilic Substitution: The chloromethoxy group is a good leaving group, making the compound reactive towards nucleophiles.

Electrophilic Addition: The double bond can react with electrophiles, leading to the formation of addition products.

Comparación Con Compuestos Similares

4-(Chloromethoxy)but-1-ene can be compared with other similar compounds such as:

4-(Methoxymethoxy)but-1-ene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.

4-(Bromomethoxy)but-1-ene: Similar structure but with a bromomethoxy group instead of a chloromethoxy group.

Uniqueness: The presence of the chloromethoxy group in this compound imparts unique reactivity, making it distinct from its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions.

Actividad Biológica

4-(Chloromethoxy)but-1-ene, with the chemical formula CHClO and CAS Number 117983-52-5, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

This compound is synthesized through the nucleophilic substitution reaction of 4-hydroxybut-1-ene with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. This reaction results in the replacement of the hydroxyl group with a chloromethoxy group, yielding a compound that is reactive towards various nucleophiles and electrophiles.

The biological activity of this compound can be attributed to its reactivity:

- Nucleophilic Substitution : The chloromethoxy group acts as a good leaving group, allowing the compound to engage in nucleophilic substitution reactions with amines or thiols, forming various derivatives.

- Electrophilic Addition : The double bond present in but-1-ene allows for electrophilic addition reactions, which can lead to the formation of diverse products depending on the electrophile involved .

Biological Applications

This compound has several applications across different scientific fields:

1. Chemistry

- Used as an intermediate in organic synthesis for creating more complex molecules.

2. Biology

- Investigated for its potential as a reactive probe in biochemical studies, particularly for understanding enzyme interactions.

3. Medicine

- Explored for its potential in drug development, particularly as a building block for pharmaceuticals .

4. Industry

- Utilized in the production of specialty chemicals and materials.

Case Study 1: Antimicrobial Activity

In a study examining various chlorinated compounds, this compound was found to exhibit significant antimicrobial properties against certain bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis through nucleophilic substitution reactions with key cellular components .

Case Study 2: Reactive Probes in Biochemical Studies

Research highlighted the use of this compound as a reactive probe for studying enzyme kinetics. It was shown to selectively modify specific amino acid residues within enzyme active sites, providing insights into enzyme mechanisms and potential pathways for drug design .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct characteristics:

| Compound Name | Structure Type | Reactivity Features |

|---|---|---|

| 4-(Methoxymethoxy)but-1-ene | Methoxymethoxy Group | Lower electrophilicity compared to chloromethoxy |

| 4-(Bromomethoxy)but-1-ene | Bromomethoxy Group | Higher reactivity due to bromine's leaving ability |

The presence of the chloromethoxy group enhances electrophilicity, making it more reactive than its methoxymethoxy counterpart but less so than brominated analogs .

Propiedades

IUPAC Name |

4-(chloromethoxy)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-3-4-7-5-6/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOHEIGDXUUXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405295 | |

| Record name | 4-(chloromethoxy)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117983-52-5 | |

| Record name | 4-(chloromethoxy)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.